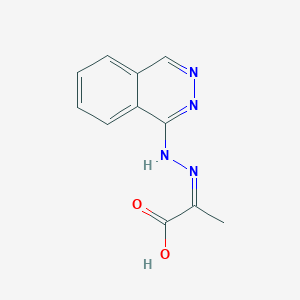
Methyl 3-(4-butoxyphenyl)-2-cyanoprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(4-butoxyphenyl)-2-cyanoprop-2-enoate is an organic compound that belongs to the class of cyanoacrylates. This compound is characterized by the presence of a butoxyphenyl group attached to a cyanoacrylate moiety. Cyanoacrylates are well-known for their adhesive properties and are commonly used in various industrial and medical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-butoxyphenyl)-2-cyanoprop-2-enoate typically involves the reaction of 4-butoxybenzaldehyde with malononitrile in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like piperidine or ammonium acetate to facilitate the Knoevenagel condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
化学反応の分析
Types of Reactions
Methyl 3-(4-butoxyphenyl)-2-cyanoprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes
Reduction: Amines, alcohols
Substitution: Various esters, amides, and other derivatives
科学的研究の応用
Methyl 3-(4-butoxyphenyl)-2-cyanoprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems and as a component in bioadhesives.
Industry: Utilized in the production of adhesives, coatings, and polymer materials.
作用機序
The mechanism of action of Methyl 3-(4-butoxyphenyl)-2-cyanoprop-2-enoate involves its interaction with various molecular targets. The cyanoacrylate moiety can form strong covalent bonds with nucleophilic groups in biological molecules, leading to its adhesive properties. In biological systems, the compound may interact with enzymes and proteins, affecting their function and activity.
類似化合物との比較
Similar Compounds
- Methyl 3-(3,4-dimethoxyphenyl)propanoate
- Ethyl cinnamate
- 4-Methoxyphenyl isocyanate
Uniqueness
Methyl 3-(4-butoxyphenyl)-2-cyanoprop-2-enoate is unique due to the presence of the butoxyphenyl group, which imparts specific chemical and physical properties. This structural feature distinguishes it from other cyanoacrylates and contributes to its unique reactivity and applications.
特性
分子式 |
C15H17NO3 |
|---|---|
分子量 |
259.30 g/mol |
IUPAC名 |
methyl 3-(4-butoxyphenyl)-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C15H17NO3/c1-3-4-9-19-14-7-5-12(6-8-14)10-13(11-16)15(17)18-2/h5-8,10H,3-4,9H2,1-2H3 |
InChIキー |
OGRFPMFIPGEDGU-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC=C(C=C1)C=C(C#N)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


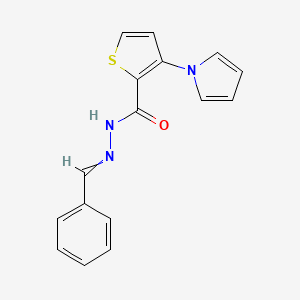
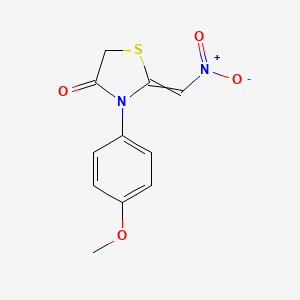
![Methyl 4-[3-(pyrrolidin-1-YL)but-2-enamido]benzoate](/img/structure/B11725659.png)

![4-[(Tert-butoxy)carbonyl]-1-(2-carboxyethyl)piperazin-1-ium chloride](/img/structure/B11725674.png)
![N'-[1-(2,4,5-trimethoxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B11725677.png)
![1-(Furan-2-YL)-3-hydrazinylidene-2-[2-(3-methylphenyl)hydrazin-1-ylidene]propan-1-one](/img/structure/B11725687.png)
![4-[(hydroxyimino)methyl]-2-methyl-5-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B11725689.png)
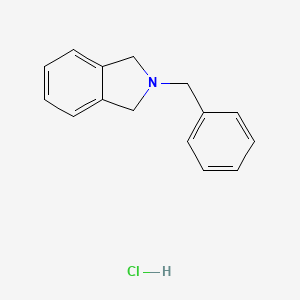
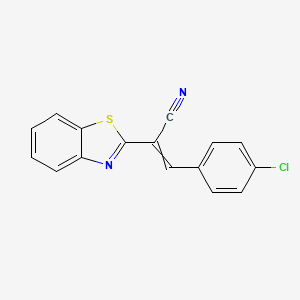
![2-[(2-Chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B11725703.png)
![3-[(E)-(hydroxyimino)methyl]thiophene-2-sulfonamide](/img/structure/B11725715.png)
![1-(Furan-2-yl)-3-hydroxy-2-[2-(4-methoxyphenyl)diazen-1-yl]prop-2-en-1-one](/img/structure/B11725727.png)
